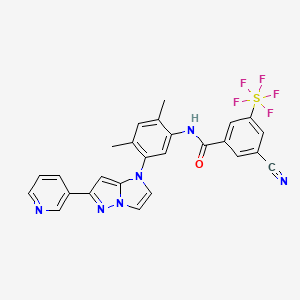
BAY-826
描述
准备方法
合成路线和反应条件: BAY-826 的合成涉及 3-氰基-5-(五氟-λ6-磺酰基)苯甲酸与 2,4-二甲基-5-[6-(吡啶-3-基)-1H-咪唑并[1,2-b]吡唑-1-基]苯胺的正式缩合 . 反应条件通常涉及使用合适的溶剂和催化剂以促进缩合反应。 反应条件的具体细节,如温度和时间,在文献中并不容易获得。
工业生产方法: this compound 的工业生产方法尚未得到很好的记录。 它可能通过使用与实验室合成中使用的类似反应条件来扩大合成规模,并针对产量和纯度进行优化。
化学反应分析
反应类型: BAY-826 主要由于存在氰基和五氟-λ6-磺酰基等反应性官能团而发生取代反应 .
常用试剂和条件: This compound 合成中常用的试剂包括 3-氰基-5-(五氟-λ6-磺酰基)苯甲酸和 2,4-二甲基-5-[6-(吡啶-3-基)-1H-咪唑并[1,2-b]吡唑-1-基]苯胺 . 反应条件通常涉及使用合适的溶剂和催化剂以促进缩合反应。
主要产物: This compound 合成形成的主要产物是化合物本身,this compound,它是一种有效的 TIE-2 抑制剂 .
科学研究应用
In Vivo Studies
BAY-826 has been tested extensively in murine glioma models, demonstrating significant anti-tumor effects. In studies involving various glioma cell lines (e.g., SMA-497, SMA-560), treatment with this compound resulted in:
- Improved Tumor Control : Inhibition of TIE-2 led to decreased tumor growth and prolonged survival in certain models .
- Enhanced Immune Response : The treatment was associated with increased leukocyte infiltration into tumors, indicating an enhanced immune response against tumor cells .
Combination Therapies
This compound has also been evaluated in combination with other treatments. For instance, when used alongside irradiation in specific glioma models, it showed synergistic effects that further improved survival outcomes .
Selectivity and Safety Profile
This compound exhibits high selectivity for TIE-2 over other angiogenic kinases such as VEGFR (vascular endothelial growth factor receptor), FGFR (fibroblast growth factor receptor), and PDGFR (platelet-derived growth factor receptor) at therapeutic concentrations. This selectivity minimizes off-target effects and enhances its therapeutic potential .
Case Studies and Research Findings
作用机制
BAY-826 通过抑制受体蛋白酪氨酸激酶 TIE-2 发挥作用 . TIE-2 参与血管生成,即从现有血管中形成新血管的过程。 通过抑制 TIE-2,this compound 可以破坏血管生成,而血管生成是肿瘤生长和扩散的关键过程 . This compound 的分子靶点包括 TIE-2、TIE-1、DDR1、DDR2 和丝氨酸/苏氨酸蛋白激酶 10 (LOK) .
相似化合物的比较
BAY-826 在作为 TIE-2 抑制剂的高选择性和效力方面是独一无二的 . 类似化合物包括其他 TIE-2 抑制剂,如雷巴斯汀,它也靶向 TIE-2,但具有不同的选择性和效力特征 . 其他类似化合物包括 TIE-1、DDR1、DDR2 和 LOK 抑制剂 .
类似化合物的清单:- 雷巴斯汀
- TIE-1 抑制剂
- DDR1 抑制剂
- DDR2 抑制剂
- LOK 抑制剂
生物活性
BAY-826 is a novel and potent inhibitor of the receptor tyrosine kinase TIE-2, which plays a critical role in angiogenesis and vascular stability. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of glioblastoma multiforme (GBM), a highly aggressive brain tumor characterized by complex angiogenic processes. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in preclinical models, and relevant case studies.
This compound selectively inhibits TIE-2 with an IC50 value of 1.3 nM, demonstrating high potency against TIE-2 autophosphorylation in human umbilical vein endothelial cells (HUVECs) and other cell types . The inhibition of TIE-2 disrupts the angiopoietin-TIE signaling axis, which is crucial for endothelial cell survival and vascular integrity. By blocking this pathway, this compound reduces tumor-associated angiogenesis, potentially leading to decreased tumor growth and improved survival outcomes in cancer models.
In Vivo Studies
Research has shown that this compound exhibits significant antitumor activity in various glioma models. In a study involving syngeneic mouse glioma models (SMA-497, SMA-540, SMA-560), this compound treatment resulted in:
- Inhibition of TIE-2 Phosphorylation : Demonstrated by reduced phosphorylation levels in glioma cells and lung extracts from treated mice .
- Survival Benefits : A notable survival advantage was observed in the SMA-560 model when treated with this compound alone or in combination with irradiation, although results varied across different models .
- Tumor Microenvironment Modulation : Treatment led to decreased vessel densities and increased leukocyte infiltration, indicating an alteration in the tumor microenvironment that may enhance immune response against tumors .
Summary of Key Findings
| Model | Treatment | Survival Benefit | Notes |
|---|---|---|---|
| SMA-497 | This compound | No significant | Co-treatment with irradiation ineffective |
| SMA-540 | This compound | Trend towards improvement | Moderate efficacy observed |
| SMA-560 | This compound + Irradiation | Significant | Synergistic effect noted |
Case Studies
A detailed examination of case studies reveals the translational potential of this compound:
-
Case Study: Glioblastoma Treatment
In a preclinical study published in Neurochemistry International, this compound was administered to mice with established gliomas. Results indicated prolonged survival rates compared to control groups, suggesting effective tumor control through TIE-2 inhibition . -
Combination Therapy Exploration
Another study investigated the efficacy of combining this compound with standard therapies such as radiotherapy. While some models showed improved outcomes, others did not exhibit significant benefits, highlighting the complexity of treatment responses based on tumor microenvironment characteristics .
属性
IUPAC Name |
3-cyano-N-[2,4-dimethyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-5-(pentafluoro-λ6-sulfanyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F5N6OS/c1-16-8-17(2)24(36-6-7-37-25(36)13-23(35-37)19-4-3-5-33-15-19)12-22(16)34-26(38)20-9-18(14-32)10-21(11-20)39(27,28,29,30)31/h3-13,15H,1-2H3,(H,34,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPASHPJAIUOWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)C#N)S(F)(F)(F)(F)F)N3C=CN4C3=CC(=N4)C5=CN=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F5N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















